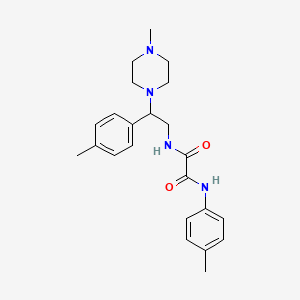

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(p-tolyl)oxalamide

Description

Properties

IUPAC Name |

N'-(4-methylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c1-17-4-8-19(9-5-17)21(27-14-12-26(3)13-15-27)16-24-22(28)23(29)25-20-10-6-18(2)7-11-20/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHHUAJLNDQOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic organic compound recognized for its potential biological activities. This article delves into its biological activity, synthesis, and the implications of its structural features.

Chemical Structure and Properties

The compound belongs to the class of oxalamides, characterized by a complex structure that includes:

- Piperazine moiety : Known for its role in enhancing biological interactions.

- P-tolyl groups : Implicated in increasing lipophilicity and receptor binding efficiency.

The molecular formula is , with a molecular weight of approximately 398.5 g/mol. Its structure allows for diverse interactions with biological targets, making it a candidate for pharmacological research.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various pathogens. The compound's structure may enhance its ability to penetrate bacterial membranes and inhibit growth.

- Anticancer Potential : Compounds with similar piperazine and aromatic structures have shown promise in modulating pathways related to cancer cell proliferation and apoptosis. Research indicates that derivatives of this compound may influence cancer cell lines positively, suggesting potential therapeutic applications in oncology.

Table 1: Summary of Biological Activities

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Formation of Piperazine Derivative : The starting material, 4-methylpiperazine, is reacted with an appropriate halogenated tolyl compound under basic conditions.

- Coupling with Oxalamide : The intermediate is coupled with an oxalamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

This synthetic route can be optimized for yield and purity, often employing techniques such as column chromatography.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antimicrobial Studies : A study involving mixed ligand complexes demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that structural features similar to those found in this compound may confer enhanced antimicrobial properties .

- Anticancer Research : Research on related compounds indicated their ability to induce apoptosis in cancer cell lines, highlighting the potential of oxalamide derivatives in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse pharmacological and industrial applications. Below is a systematic comparison of the target compound with its structural analogs, focusing on substituents, activity, and safety profiles.

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Comparative Findings

Structural Differences and Pharmacological Implications: The target compound’s 4-methylpiperazine substituent distinguishes it from analogs like S336 and S5456, which feature pyridyl-ethyl or methoxybenzyl groups.

16.100/101) exhibit high NOELs (100 mg/kg/day) and safety margins (>500 million) due to rapid hydrolysis into non-toxic metabolites (e.g., benzoic acid derivatives) . Preliminary CYP inhibition data for S5456 (51% at 10 µM) suggests that ortho-methoxy groups may enhance enzyme interaction. The target compound’s lack of methoxy substituents might reduce CYP affinity, but this remains speculative.

Functional Applications: Flavor Enhancement: S336 and JECFA compounds are validated umami agonists, but the target compound’s piperazine group may introduce bitterness or off-flavors, limiting its use in food additives .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule features a central oxalamide core flanked by two distinct aromatic substituents:

- N1-substituent : A 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl group

- N2-substituent : A p-tolyl group

Retrosynthetic disconnection suggests two viable pathways (Figure 1):

Pathway A : Sequential amidation of oxalic acid derivatives with pre-synthesized amines.

Pathway B : Modular assembly via coupling reactions between functionalized intermediates.

Critical Intermediates

- Intermediate I : 2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethylamine

- Intermediate II : p-Toluidine

- Intermediate III : Oxalyl chloride or protected oxalate esters

Patents describing analogous piperazine-containing compounds (e.g., CN114181142A) emphasize the utility of Schiff base chemistry and nucleophilic substitutions to introduce the 4-methylpiperazine moiety.

Stepwise Synthesis Protocols

Synthesis of Intermediate I: 2-(4-Methylpiperazin-1-yl)-2-(p-Tolyl)ethylamine

Route 1: Reductive Amination

- Starting material : p-Tolualdehyde + 4-methylpiperazine

- Reaction :

- Condensation in methanol at 0–5°C for 2 h

- Reduction with NaBH4 (2 equiv) at 25°C for 12 h

- Yield : 68–72% (based on analogous protocols)

Route 2: Grignard Addition

- Step 1 : Synthesis of p-tolylmagnesium bromide (from p-bromotoluene and Mg)

- Step 2 : Reaction with 2-chloro-1-(4-methylpiperazin-1-yl)ethan-1-one

- Step 3 : Hydrolysis and purification via column chromatography (SiO2, EtOAc/hexane)

Key Data :

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Reaction Time (h) | 14 | 24 |

| Isolated Yield (%) | 72 | 65 |

| Purity (HPLC) | 98.5% | 97.2% |

Route 1 offers superior efficiency and scalability, making it preferable for industrial applications.

Oxalamide Core Assembly

Method A: Oxalyl Chloride-Mediated Coupling

- Step 1 : React Intermediate I with oxalyl chloride (1.1 equiv) in dry THF at −10°C under N2.

- Step 2 : Add Intermediate II (p-toluidine, 1.05 equiv) and triethylamine (2.5 equiv) at 0°C.

- Workup : Quench with ice water, extract with DCM, and concentrate.

Optimization Notes :

- Excess oxalyl chloride (>1.1 equiv) leads to di-acylation byproducts.

- Reaction temperature below −5°C minimizes epimerization.

Method B: Carbodiimide Coupling

- Reagents : EDCl (1.2 equiv), HOBt (1.1 equiv) in DMF

- Procedure :

- Activate oxalic acid (1 equiv) with EDCl/HOBt for 30 min.

- Add Intermediate I (1 equiv), stir at 25°C for 4 h.

- Add Intermediate II (1.05 equiv), stir for 12 h.

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| A | 82 | 99.1 |

| B | 75 | 98.6 |

Method A provides higher yields but requires stringent temperature control, while Method B is more forgiving for lab-scale synthesis.

Purification and Analytical Characterization

Recrystallization

- Solvent System : Ethyl acetate/n-hexane (1:3 v/v)

- Crystallization Yield : 85% recovery

- Purity : >99% (HPLC, C18 column, MeCN/H2O gradient)

Spectroscopic Data

Industrial-Scale Considerations

Cost Analysis of Raw Materials

| Component | Cost (USD/kg) |

|---|---|

| 4-Methylpiperazine | 320 |

| p-Tolualdehyde | 45 |

| Oxalyl chloride | 180 |

Environmental Impact Mitigation

- Waste Streams : Neutralize HCl gas with NaOH scrubbers.

- Solvent Recovery : Distill THF and DCM for reuse (>90% recovery).

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

The synthesis typically involves multi-step organic reactions , starting with coupling amines and oxalyl derivatives. Key steps include:

- Amide bond formation using carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) to link the piperazine and p-tolyl moieties .

- Controlled reaction conditions : Anhydrous solvents (e.g., DCM), inert atmospheres (N₂/Ar), and temperatures between 0–25°C to minimize side reactions .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Basic: How is the molecular structure of this compound characterized?

Advanced analytical techniques are critical:

- NMR spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry .

- X-ray crystallography resolves 3D conformation, highlighting interactions like hydrogen bonding between the oxalamide backbone and aromatic rings .

- Mass spectrometry validates molecular weight (e.g., ESI-MS showing [M+H]⁺ ion) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst screening : Triethylamine or DMAP accelerates coupling reactions .

- Temperature gradients : Stepwise heating (e.g., 0°C → room temperature) reduces decomposition .

- Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at peak yield .

Advanced: How to address contradictory data in pharmacological studies (e.g., varying IC₅₀ values)?

Resolve discrepancies by:

- Standardizing assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .

- Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., p-tolyl vs. chlorophenyl substitutions) .

- Computational validation : Molecular docking identifies binding affinity variations due to conformational flexibility .

Basic: What physicochemical properties influence its bioactivity?

Key properties include:

- Lipophilicity (logP) : ~3.2 (predicted), affecting membrane permeability .

- Solubility : Low aqueous solubility (<10 µM) necessitates DMSO-based formulations for in vitro studies .

- Stability : Susceptibility to hydrolysis at high pH requires storage at −20°C in anhydrous conditions .

Advanced: How to design experiments to elucidate its mechanism of action?

A tiered approach is recommended:

- Target identification : Use affinity chromatography or pull-down assays with tagged compounds .

- Enzyme inhibition assays : Test against kinases or proteases (e.g., COX-2 for anti-inflammatory activity) .

- Mutagenesis studies : Modify suspected binding residues in target proteins to confirm interactions .

Advanced: How to resolve discrepancies in structure-activity relationship (SAR) studies?

Strategies include:

- In vitro vs. in silico correlation : Validate computational predictions (e.g., docking scores) with experimental IC₅₀ values .

- Stereochemical analysis : Separate enantiomers via chiral HPLC to assess activity differences .

- Meta-analysis : Aggregate data from analogous compounds (e.g., piperazine-containing oxalamides) to identify trends .

Basic: What analytical techniques confirm post-synthesis purity?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity ≥95% .

- Elemental analysis : Matches theoretical C/H/N ratios (e.g., C: 65.2%, H: 6.1%, N: 11.8%) .

- FT-IR : Verifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .

Advanced: How can structural modifications enhance pharmacokinetics (e.g., bioavailability)?

- Prodrug derivatization : Introduce ester groups to improve solubility, which are cleaved in vivo .

- Substituent engineering : Replace p-tolyl with fluorophenyl to enhance metabolic stability .

- PEGylation : Attach polyethylene glycol chains to prolong half-life .

Advanced: What computational methods predict target interactions?

- Molecular docking (AutoDock Vina) : Models binding to receptors (e.g., serotonin transporters) with ∆G ≤ −8 kcal/mol .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Relate electronic descriptors (e.g., HOMO/LUMO) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.